Ethyl 2-{3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-{3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}acetate is a heterocyclic compound that features a thiazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}acetate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.
Esterification: The final step involves the esterification of the thiazole derivative with ethyl bromoacetate under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or alkoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Ethyl 2-{3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}acetate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates with antimicrobial, anticancer, or anti-inflammatory properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-{3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}acetate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. For example, it may bind to DNA or proteins, affecting their function and leading to therapeutic effects.
Comparison with Similar Compounds
Ethyl 2-{3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}acetate can be compared with similar compounds such as:
Ethyl 2-{3-chloro-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}acetate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 2-{3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}propanoate: Similar structure but with a propanoate ester instead of acetate.
Mthis compound: Similar structure but with a methyl ester instead of ethyl ester.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl ester group, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C12H13BrN2O2S |
---|---|
Molecular Weight |
329.21 g/mol |
IUPAC Name |
ethyl 2-(3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl)acetate |
InChI |
InChI=1S/C12H13BrN2O2S/c1-4-17-9(16)5-8-6(2)10-11(13)15-18-12(10)14-7(8)3/h4-5H2,1-3H3 |
InChI Key |
XHUQALAUKSYNPD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C2=C(N=C1C)SN=C2Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.